[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332528-90-1
VCID: VC11704214
InChI: InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H
SMILES: C1CC(C1)C2=NC(=NO2)CCN.Cl
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

CAS No.: 1332528-90-1

VCID: VC11704214

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride - 1332528-90-1

Description

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique properties and potential applications.

Synthesis

The synthesis of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

  • Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the ethylamine chain are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Medicinal Chemistry

The oxadiazole moiety is recognized as a pharmacophore in drug design. Compounds containing oxadiazole derivatives have shown various biological activities, including anti-inflammatory and antimicrobial properties. [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can serve as a lead compound for synthesizing new pharmaceuticals targeting specific diseases.

Organic Synthesis

This compound can act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules, such as other heterocyclic compounds or materials with desired properties.

Material Science

Oxadiazole derivatives are increasingly used in developing advanced materials due to their unique electronic properties. Potential applications include energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).

Similar Compounds

Similar compounds include 5-Cyclobutyl-1,3,4-oxadiazol-2-amine and other 1,2,4-oxadiazole derivatives, which share structural features and diverse biological activities. The unique substitution pattern on the oxadiazole ring and the presence of the ethylamine chain distinguish [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride from other oxadiazole derivatives.

CAS No. 1332528-90-1
Product Name [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H
Standard InChIKey XPIKVCVBJAUKEH-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NC(=NO2)CCN.Cl
Canonical SMILES C1CC(C1)C2=NC(=NO2)CCN.Cl
PubChem Compound 56773796
Last Modified Nov 23 2023

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